molecular formula C7H17ClN2O2 B1666919 Bethanechol chloride CAS No. 590-63-6

Bethanechol chloride

Cat. No. B1666919
CAS RN: 590-63-6
M. Wt: 196.67 g/mol
InChI Key: XXRMYXBSBOVVBH-UHFFFAOYSA-N
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Description

Bethanechol chloride is a synthetic ester which is structurally and pharmacologically related to acetylcholine . It is used to treat certain disorders of the urinary tract or bladder, helping to cause urination and emptying of the bladder .


Synthesis Analysis

A rapid and stability-indicating ion-pair RP-HPLC method was developed for the estimation of bethanechol chloride in pharmaceutical preparations . The separation was achieved on a phenyl column using a mobile phase consisting of 0.05 M phosphate buffer (pH 6) – ethanol (98:2 v/v) mixture containing 0.56 mg/mL of sodium 1-heptanesulfonate . In another method, a 1000 mg/L 2-Hydroxypropyltrimethylammonium (2-HPTA) standard solution was prepared by weighing 0.050 g bethanechol chloride into a 125 mL plastic bottle, adding 50 mL of 0.1 N NaOH, sonicating to dissolve, and mixing .


Molecular Structure Analysis

Bethanechol chloride, also known as 2-carbamoyl oxypropyl (trimethyl)azanium chloride, is a β–methylcholine carbamoyl salt . Its molecular formula is C7H17ClN2O2 . The crystal structure of the monoclinic form has been described using single crystal X-ray diffraction studies .


Chemical Reactions Analysis

In forced degradation studies, bethanechol chloride was subjected to oxidation, hydrolysis, photolysis, and heat . The drug was found to degrade upon melting, with an apparent melting temperature estimated to be 231°C . The first step corresponds to the sample liquefaction, which consists of the gradual dissolution of bethanechol chloride in its liquid degradant, i.e., beta-methylcholine chloride .


Physical And Chemical Properties Analysis

Bethanechol chloride is a white, hygroscopic crystalline powder having a slight amine-like odor, freely soluble in water, and has a molecular weight of 196.68 . It has substantial hygroscopicity, with a deliquescent point determined at 56% relative humidity at 25°C .

Scientific Research Applications

Bethanechol Chloride: A Comprehensive Analysis of Scientific Research Applications

Quality Testing and Assays: Bethanechol chloride is used as a reference standard in quality tests and assays, particularly in the pharmaceutical industry. It serves as a benchmark for ensuring the quality and consistency of pharmaceutical products during manufacturing .

Clinical Pharmacology: In clinical pharmacology, Bethanechol chloride is recognized for its ability to stimulate the parasympathetic nervous system. It’s structurally related to acetylcholine and is used to treat urinary retention by increasing bladder muscle tone .

Xerostomia and Hyposalivation Therapy: Research suggests that Bethanechol chloride may be effective in treating patients with xerostomia (dry mouth) and hyposalivation (reduced saliva production), improving their quality of life .

Acetylcholine Receptor Agonist: As an acetylcholine receptor agonist, Bethanechol chloride enhances the effect of acetylcholine, working directly on smooth muscles to increase contractility. This application is significant in developing treatments for conditions involving smooth muscle dysfunction .

Solid State Stability Analysis: Bethanechol chloride’s solid state stability is crucial for its use as an active pharmaceutical ingredient. Integrative analytical approaches, including crystal structure analysis, are employed to ensure its stability in solid form, which is essential for safe and effective medication production .

Ion Chromatography: In analytical chemistry, Bethanechol chloride is determined using ion chromatography. This technique is vital for the accurate measurement of amines in various industries, including pharmaceuticals where it may be used in medications and as an emulsifying agent .

Mechanism of Action

Target of Action

Bethanechol chloride is a muscarinic agonist . It selectively stimulates muscarinic receptors (M1, M2, M3, M4, M5) of the parasympathetic nervous system . These receptors play a crucial role in the contraction of smooth muscles and secretion by exocrine glands, which are mediated by the parasympathetic nervous system .

Mode of Action

Bethanechol chloride acts by directly stimulating the muscarinic receptors . This interaction results in increased activity of the parasympathetic nervous system .

Biochemical Pathways

The stimulation of muscarinic receptors by bethanechol chloride leads to various physiological responses. In the urinary system, it increases the tone of the detrusor urinae muscle of the bladder, resulting in contractions that are effective enough to initiate micturition and void the bladder . In the gastrointestinal tract, it stimulates increased motility .

Pharmacokinetics

Bethanechol chloride is poorly absorbed from the gastrointestinal tract . The onset of its effects may be evident within 30 minutes after oral administration, with maximum effectiveness usually reached within 60 to 90 minutes . The duration of action of a typical oral dose of bethanechol is around 1 hour, while higher doses (300-400 mg) may be effective for up to 6 hours .

Result of Action

The primary result of bethanechol chloride’s action is the stimulation of smooth muscle contraction in the urinary and gastrointestinal systems. This leads to increased urinary and gastrointestinal motility, aiding in the expulsion of urine and the movement of food through the digestive tract .

Action Environment

The action of bethanechol chloride is influenced by the physiological environment. For instance, its effectiveness can be reduced in conditions where the strength or integrity of the gastrointestinal or bladder wall is compromised . It is also contraindicated in patients with certain conditions such as asthma, coronary insufficiency, peptic ulcers, intestinal obstruction, and hyperthyroidism, as the parasympathomimetic action of this drug can exacerbate the symptoms of these disorders .

Safety and Hazards

Bethanechol chloride is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Future Directions

Bethanechol chloride is taken orally, usually on an empty stomach, at least 1 hour before or 2 hours after a meal . It is not approved for use by anyone younger than 18 years old . The effects of bethanechol usually last for about 1 hour . If symptoms do not improve within 90 minutes after taking bethanechol, medical attention should be sought .

properties

IUPAC Name

2-carbamoyloxypropyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRMYXBSBOVVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

674-38-4 (Parent)
Record name Bethanechol chloride [USP:BAN:JAN]
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DSSTOX Substance ID

DTXSID2022676
Record name Bethanechol chloride
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Molecular Weight

196.67 g/mol
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Solubility

>29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855684
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Bethanechol chloride

CAS RN

590-63-6
Record name Bethanechol chloride
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Record name Bethanechol chloride [USP:BAN:JAN]
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Record name Bethanechol chloride
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Record name 1-Propanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, chloride (1:1)
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Record name Bethanechol chloride
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Record name 2-carbamoyloxypropyltrimethylammonium chloride
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Record name BETHANECHOL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bethanechol Chloride exert its effects within the body?

A1: Bethanechol Chloride functions as a muscarinic cholinergic receptor agonist. [, , , , , , , ] This means it binds to and activates muscarinic receptors, which are found in various tissues and organs, mimicking the actions of the neurotransmitter acetylcholine. [, , , , , , , ] Activation of these receptors leads to a range of physiological responses depending on the tissue involved. For instance, in the bladder, it stimulates detrusor muscle contraction, aiding in bladder emptying. [, ]

Q2: Could you elaborate on the specific impact of Bethanechol Chloride on gastric secretion?

A2: Research using isolated canine stomachs reveals that Bethanechol Chloride acts as a potent stimulant of both gastric acid and pepsin secretion. [, ] Interestingly, it demonstrates a synergistic effect when combined with other secretagogues like pentagastrin and histamine, leading to a greater than additive increase in secretion. [, ]

Q3: What is the molecular formula and weight of Bethanechol Chloride?

A4: The molecular formula of Bethanechol Chloride is C7H17ClN2O2, and its molecular weight is 196.68 g/mol. [, ]

Q4: Are there different crystalline forms of Bethanechol Chloride, and how do their stabilities compare?

A5: Bethanechol Chloride exists in both monoclinic and orthorhombic crystalline forms. [] Research suggests that the monoclinic form is more stable. [] The compound degrades upon melting, with the process involving dissolution in its liquid degradant, betamethylcholine chloride. []

Q5: How does humidity affect the stability of Bethanechol Chloride?

A6: Bethanechol Chloride exhibits significant hygroscopicity. [] Dynamic vapor sorption analysis revealed a deliquescent point at 56% relative humidity at 25°C. []

Q6: How stable are extemporaneously compounded oral liquids containing Bethanechol Chloride?

A7: Studies show that Bethanechol Chloride (5mg/mL) remains stable for at least 60 days at both 5°C and 25°C in oral liquids compounded with Ora-Sweet and Ora-Plus, Ora-Sweet SF and Ora-Plus, and cherry syrup. []

Q7: What analytical techniques are employed to quantify Bethanechol Chloride in various matrices?

A7: Several methods have been developed for Bethanechol Chloride quantification, including:

  • HPLC-MS/MS: This highly sensitive and reliable method allows for the determination of Bethanechol Chloride in rat serum. []
  • Proton magnetic resonance spectroscopy: This method offers a simple and reliable approach for assaying Bethanechol Chloride in tablets. []
  • Aqueous infrared pharmaceutical analysis with flow injection analysis (FIA) and Fourier transform infrared (FT-IR) spectroscopy: This technique, utilizing a cylindrical internal reflectance (CIRCLE) cell, allows for rapid and reproducible determination of Bethanechol Chloride in aqueous solutions. []

Q8: What preclinical models have been used to study the effects of Bethanechol Chloride on bladder function?

A9: Researchers have used various animal models to investigate the effects of Bethanechol Chloride on bladder function. For instance, studies in rats examined its impact on renal electrolyte excretion and bladder contractions. [, ] Additionally, a mouse model of multiple sclerosis was used to assess its efficacy in addressing bladder dysfunction, with high-resolution ultrasonography employed to monitor bladder volume changes non-invasively. []

Q9: How does Bethanechol Chloride compare to other drugs in treating reflux esophagitis?

A10: Double-blind clinical trials compared the efficacy of Bethanechol Chloride to Cimetidine in treating reflux esophagitis. [] Both drugs demonstrated similar effectiveness in reducing symptoms and endoscopic lesions. [] While Cimetidine showed a slightly higher rate of complete endoscopic healing, both drugs offer viable treatment options. []

Q10: Has Bethanechol Chloride been investigated for direct delivery to the central nervous system?

A11: Yes, researchers have explored intracranial routes of administration for Bethanechol Chloride, particularly in the context of Alzheimer's disease. [, ] While initial trials indicated feasibility and some cognitive improvement, larger double-blind studies did not show sufficient efficacy to justify continued use. [, ]

Q11: Are there any documented cases of Bethanechol Chloride reversing drug-induced sexual dysfunction?

A12: A case report describes a patient experiencing erectile and ejaculatory dysfunction as a side effect of tricyclic antidepressants and Mazindol. [] The patient regained satisfactory sexual function with Bethanechol Chloride administration (20mg orally), suggesting its potential in mitigating such drug-induced side effects. []

Q12: Has Bethanechol Chloride shown potential in influencing pancreatic carcinogenesis?

A13: Studies in hamster models demonstrated that Bethanechol Chloride exhibits an inhibitory effect on pancreatic carcinogenesis induced by N-nitrosobis(2-oxopropyl)amine (BOP). [] The compound significantly reduced tumor incidence, multiplicity, size, and latency, particularly when administered daily following BOP exposure. []

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